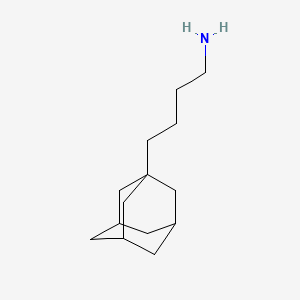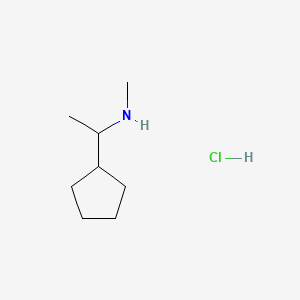
(1-Cyclopentylethyl)(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopentylethyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of amine, characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further bonded to a methylamine group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylethyl)(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclopentylmethylamine with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyclopentylmethylamine and an alkyl halide (e.g., methyl iodide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.
Procedure: The mixture is heated under reflux conditions to facilitate the alkylation process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopentylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1-Cyclopentylethyl)(methyl)amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of amine metabolism and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopentylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentyl group attached directly to the amine nitrogen.
Methylamine: A primary amine with a single methyl group attached to the nitrogen.
Cyclopentylmethylamine: An intermediate compound with a cyclopentyl group attached to a methylamine.
Uniqueness
(1-Cyclopentylethyl)(methyl)amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H18ClN |
|---|---|
Peso molecular |
163.69 g/mol |
Nombre IUPAC |
1-cyclopentyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(9-2)8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H |
Clave InChI |
CDPMJCQDMUUXPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
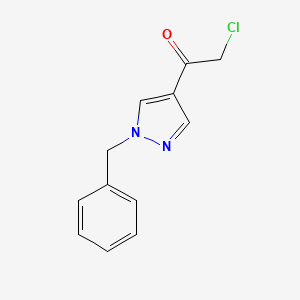
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
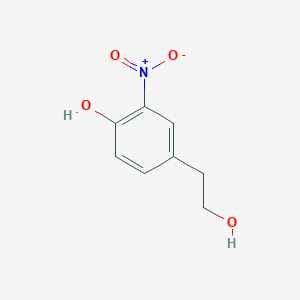

![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)
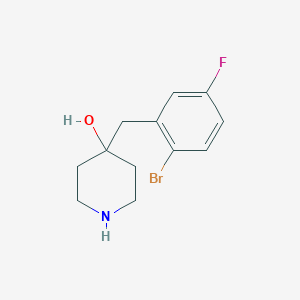
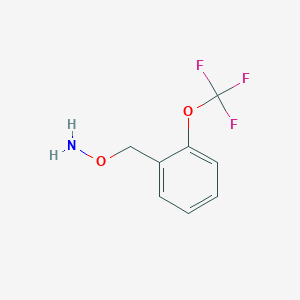
![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)

